molecular formula C7H7N3S B2722785 [6-(Methylthio)-4-pyrimidinyl]acetonitrile CAS No. 1018473-06-7

[6-(Methylthio)-4-pyrimidinyl]acetonitrile

Cat. No. B2722785
Key on ui cas rn: 1018473-06-7
M. Wt: 165.21
InChI Key: UODIUVKHTSDYFA-UHFFFAOYSA-N
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Patent
US08202876B2

Procedure details

A Smith vial (10-20 mL) is charged with cyano-(6-methylsulfanyl-pyrimidin-4-yl)-acetic acid methyl ester (0.83 g, 3.72 mmol), NaCl (1.0 g), water (1 mL) and DMSO. The vial is sealed and irradiated at 160° C. for 50 minutes in Smith Synthesizer. The reaction mixture is partitioned between ethyl acetate and brine, and then filtered through a pad of celite and washed with ethyl acetate. The organic layer is separated and washed with brine, dried over Na2SO4, filtered and concentrated. The crude product is purified by silica gel flash chromatography eluting with ethyl acetate in hexanes from 10% to 100% to afford (6-methylsulfanyl-pyrimidin-4-yl)-acetonitrile: 1H NMR 400 MHz (CDCl3) δ 8.93 (s, 1H), 7.47 (s, 1H), 4.20 (s, 2H), 2.56 (s, 3H); MS m/z 166.00 (M+1).
Name
cyano-(6-methylsulfanyl-pyrimidin-4-yl)-acetic acid methyl ester
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC(=O)[CH:4]([C:13]#[N:14])[C:5]1[CH:10]=[C:9]([S:11][CH3:12])[N:8]=[CH:7][N:6]=1.[Na+].[Cl-].O>CS(C)=O>[CH3:12][S:11][C:9]1[N:8]=[CH:7][N:6]=[C:5]([CH2:4][C:13]#[N:14])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
cyano-(6-methylsulfanyl-pyrimidin-4-yl)-acetic acid methyl ester
Quantity
0.83 g
Type
reactant
Smiles
COC(C(C1=NC=NC(=C1)SC)C#N)=O
Name
Quantity
1 g
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial is sealed
CUSTOM
Type
CUSTOM
Details
irradiated at 160° C. for 50 minutes in Smith Synthesizer
Duration
50 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between ethyl acetate and brine
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate in hexanes from 10% to 100%

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC(=NC=N1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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